molecular formula C21H16F2N4O2 B2460103 N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260938-31-5

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2460103
CAS No.: 1260938-31-5
M. Wt: 394.382
InChI Key: UOCSEKUQDBOWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide" is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a pyrrole moiety and a 3,4-difluorophenyl group. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for metabolic stability and hydrogen-bonding capacity, while the difluorophenyl group enhances lipophilicity and bioavailability.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-13-4-6-14(7-5-13)20-25-21(29-26-20)18-3-2-10-27(18)12-19(28)24-15-8-9-16(22)17(23)11-15/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSEKUQDBOWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. The structure incorporates a 1,2,4-oxadiazole moiety, known for its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C23H17F2N3O2C_{23}H_{17}F_2N_3O_2 with a molecular weight of approximately 423.39 g/mol. Its structure includes:

  • A difluorophenyl group
  • A pyrrole ring
  • An oxadiazole derivative

These components contribute to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance:

  • In vitro studies demonstrated that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. The compound showed inhibitory effects on human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells (MCF-7) with IC50 values ranging from 5.1 µM to 22.08 µM depending on the specific cell line tested .
  • Mechanism of Action : The compound is believed to induce apoptosis through the caspase pathway and disrupt cell cycle progression in cancer cells .

Other Biological Activities

The oxadiazole derivatives have also been studied for additional biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several oxadiazole derivatives including this compound against a panel of twelve human tumor cell lines. The results indicated that this compound had selective activity against renal cancer cells with an IC50 value of approximately 1.14 µM .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for oxadiazole derivatives. It was found that these compounds could inhibit specific kinases involved in cancer progression and survival pathways. This inhibition led to increased apoptosis in treated cancer cells compared to controls .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerHeLa5.10
AnticancerCaCo-29.27
AnticancerMCF-722.08
AntimicrobialE. coli15.0
Anti-inflammatoryCOX InhibitionIC50 = 12.5

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature:

Compound Name & Reference Core Structure Key Substituents Notable Features
Target Compound 1,2,4-Oxadiazole linked to pyrrole and N-(3,4-difluorophenyl)acetamide - 4-Methylphenyl on oxadiazole
- 3,4-Difluorophenyl on acetamide
Combines electron-withdrawing fluorine atoms with a lipophilic methyl group, potentially optimizing binding and pharmacokinetics.
Compound 130 1,2,4-Oxadiazole with ureido linker - 4-Fluorophenyl on oxadiazole
- Methylphenyl on urea
Demonstrates high in silico binding energy against SARS-CoV-2 targets, suggesting oxadiazole-fluorophenyl motifs enhance antiviral activity.
Compound 16e Cephalosporin-1,2,4-oxadiazole hybrid - 3,4-Dichlorophenyl on acetamide
- Methyl-oxadiazole on bicyclic core
Low synthetic yield (2%) highlights challenges in modifying β-lactam scaffolds with oxadiazole units. Activity against Mycobacterium tuberculosis non-replicating forms suggests oxadiazole’s role in targeting bacterial enzymes.
Triazole Analogue 1,2,4-Triazole with sulfanyl linker - 4-Methylphenyl and pyridinyl on triazole
- 3,4-Difluorophenyl on acetamide
Replacement of oxadiazole with triazole introduces sulfur-mediated hydrogen bonding, potentially altering target selectivity (e.g., kinase vs. protease inhibition).

Research Findings

Structural and Functional Insights

  • Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole in the target compound (vs. triazole in ) offers greater metabolic stability due to reduced susceptibility to oxidative degradation. However, triazoles may exhibit broader target engagement via sulfur interactions .
  • Fluorine Substitution : The 3,4-difluorophenyl group in the target compound increases electronegativity and membrane permeability compared to the 4-fluorophenyl group in Compound 130 . This may enhance CNS penetration or protein binding in antiviral contexts.
  • Synthetic Feasibility : Low yields in cephalosporin-oxadiazole hybrids (e.g., 2% for Compound 16e ) suggest that integrating rigid bicyclic systems with oxadiazole units poses synthetic challenges, which may also apply to the target compound’s pyrrole-oxadiazole architecture.

Unresolved Questions

  • No direct data exist for the target compound’s bioactivity. Its structural similarities to Compound 130 and triazole analogues suggest possible antiviral or kinase-inhibitory roles, but experimental validation is required.
  • The impact of pyrrole-vs.-urea linkers (target vs. Compound 130) on off-target effects remains unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.